molecular formula C9H11ClO B011687 (R)-1-(4-chlorophenyl)-1-propanol CAS No. 110611-21-7

(R)-1-(4-chlorophenyl)-1-propanol

Cat. No. B011687
M. Wt: 170.63 g/mol
InChI Key: TXAWBKBMGZKBNN-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (R)-1-(4-chlorophenyl)-1-propanol involves various chemical reactions, including condensation, chlorination, and esterification. One such related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized through these reactions, with its structure confirmed via IR, 1H NMR, and X-ray diffraction analyses (Yan Shuang-hu, 2014).

Molecular Structure Analysis

The molecular structure and spectroscopic data of related chlorophenyl compounds have been extensively studied. For example, the molecular structure, FT-IR, and X-ray diffraction studies of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provided insights into the vibrational wavenumbers, geometrical parameters, and intermolecular interactions, offering a comprehensive understanding of the molecular framework of such compounds (A. Najiya et al., 2014).

Chemical Reactions and Properties

Chemical reactivity and interactions play a significant role in understanding the behavior of (R)-1-(4-chlorophenyl)-1-propanol and similar molecules. Studies on related compounds have shown a variety of reactions, including hydrogen bonding and hyper-conjugative interactions, which significantly affect their stability and reactivity. The synthesis and characterization of these compounds involve detailed NBO analysis, HOMO-LUMO studies, and molecular electrostatic potential analysis, which help in predicting the chemical behavior (Vishnu A. Adole et al., 2020).

Physical Properties Analysis

The physical properties, such as crystal structure and vibrational spectra, provide vital information about the stability and material characteristics of (R)-1-(4-chlorophenyl)-1-propanol-related compounds. Crystallography studies have revealed the geometric configuration, intermolecular hydrogen bonding, and conformational stability, which are crucial for understanding the physical nature of these compounds (Chao Wu et al., 2015).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity towards different reagents and conditions, is essential for a comprehensive understanding of (R)-1-(4-chlorophenyl)-1-propanol. Research into related molecules has explored their reactivity, synthesis conditions, and the influence of molecular structure on their chemical behavior. Detailed studies have provided insights into their synthesis pathways, reactivity patterns, and the effect of substituents on their overall chemical properties (James E. Johnson et al., 2006).

Scientific Research Applications

  • Polychlorinated biphenyls' solubility in water/alcohol mixtures is enhanced by the presence of alcohols like methanol, ethanol, and 1-propanol, which is significant in environmental science and technology (Li & Andren, 1994).

  • Certain isomers, like the R isomer of 5-(1-(4-isopropoxy)phenyl)ethyl-3-(2-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one, exhibit high ovicidal activity against pests such as Tetranychus urticae, indicating applications in agriculture and pest control (Bosetti et al., 1994).

  • The synthesis of certain derivatives is crucial in developing potent antihypertensive agents, such as (2S)-2-[(2R)-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]amino]-1-butanol (Regla et al., 2008).

  • Intermediates like 1-chloro-3-(1-naphthyloxy)-2-propanol, derived from similar compounds, are used in synthesizing beta-adrenergic blocking agents and antihypertensive drugs like propranolol and nadoxolol (Kapoor et al., 2003).

  • (R)-1-(4-chlorophenyl)-1-propanol and its derivatives are used as building blocks for beta-blockers like atenolol, indicating their importance in pharmaceutical development (Lund et al., 2016).

  • Derivatives like 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride show potential antidepressant effects with fewer side effects compared to conventional treatments (Clark et al., 1979).

properties

IUPAC Name

(1R)-1-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAWBKBMGZKBNN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435234
Record name (R)-1-(4-chlorophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-chlorophenyl)-1-propanol

CAS RN

110611-21-7
Record name (R)-1-(4-chlorophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
WM Dai, HJ Zhu, XJ Hao - Tetrahedron: Asymmetry, 2000 - Elsevier
A number of chiral β-amino alcohols possessing a 3-indolylmethyl group have been synthesized from the alkaloid, (S)-abrine and elucidated for potency in the catalytic enantioselective …
Number of citations: 100 www.sciencedirect.com
SY Kang, JH Baek, KH Kang, J Lee, YS Park - Bulletin of the Korean …, 2012 - Citeseer
Great efforts have been devoted to the development of efficient chiral ligands for catalytic asymmetric addition of dialkylzinc. 1 Among the various types of chiral ligands explored several …
Number of citations: 6 citeseerx.ist.psu.edu
T OHTA, N MAEDA, R KUJIME, Y OE… - SCIENCE AND …, 2011 - doshisha.repo.nii.ac.jp
Chitin is an ubiquitous natural biopolymer consisted of D-glucosamine with β-(1, 4) bonds but hardly used for chemical transformation because of its extremely low solubility. On the …
Number of citations: 0 doshisha.repo.nii.ac.jp
J Zhong, H Guo, M Wang, M Yin, M Wang - Tetrahedron: Asymmetry, 2007 - Elsevier
A new series of amino alcohols with a chiral cyclopropane backbone have been developed and used in the catalytic asymmetric diethylzinc addition and phenyl transfer to various types …
Number of citations: 48 www.sciencedirect.com
T Tanaka, Y Sano, M Hayashi - Chemistry–An Asian Journal, 2008 - Wiley Online Library
We have developed chiral Schiff base catalysts based on the ONO‐tridentate ligand for the catalytic enantioselective addition of dialkylzinc to aldehydes. Various aldehydes were …
Number of citations: 36 onlinelibrary.wiley.com
CM Sprout, CT Seto - The Journal of Organic Chemistry, 2003 - ACS Publications
Chiral N-acylethylenediamines represent a new class of modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes. The N-acylethylenediamine moiety …
Number of citations: 31 pubs.acs.org
H Kitajima, K Ito, Y Aoki, T Katsuki - Bulletin of the Chemical Society of …, 1997 - journal.csj.jp
The newly introduced title compounds were found to be efficient chiral auxiliaries for the asymmetric Simmons–Smith cyclopropanation of allylic alcohols and for asymmetric addition of …
Number of citations: 152 www.journal.csj.jp
Š Vyskočil, S Jaracz, M Smrcina… - The Journal of …, 1998 - ACS Publications
High-yield reductive alkylation of (R)-(+)-1 and (R)-(+)-2 has been accomplished with a series of ketones (even as bulky as 2-adamantanone) and NaBH 4 /H 2 SO 4 in THF at room …
Number of citations: 177 pubs.acs.org
H Huang, H Zong, G Bian, L Song - The Journal of Organic …, 2015 - ACS Publications
Using a single chiral phosphoramide–Zn(II) complex as the catalyst, the asymmetric β-H transfer reduction of aromatic α-trifluoromethyl ketones and enantioselective addition of …
Number of citations: 21 pubs.acs.org
B Shen, H Huang, G Bian, H Zong, L Song - Chirality, 2013 - Wiley Online Library
New chiral phosphoramide ligands derived from cinchona alkaloids were developed, which react with diethylzinc to form chiral phosphoramide‐Zn(II) complexes containing two Lewis …
Number of citations: 23 onlinelibrary.wiley.com

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